molecular formula C21H21ClN4O2 B12165120 (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B12165120
M. Wt: 396.9 g/mol
InChI Key: FNFNDVUXRTYAKX-UHFFFAOYSA-N
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Description

The compound (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic molecule that features a quinoline core substituted with a chloro and hydroxy group, and a piperazine ring linked to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The chloro and hydroxy groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while hydroxylation can be done using hydroxylating agents such as hydrogen peroxide.

    Piperazine and Pyridine Attachment: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine. The pyridine moiety is then attached through a similar nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the quinoline ring can undergo oxidation to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated quinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

Medicine

In medicine, (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, providing a basis for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The piperazine and pyridine moieties may enhance its binding affinity to certain enzymes or receptors, inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group.

    Piperaquine: Another antimalarial drug with a piperazine ring.

Uniqueness

(7-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is unique due to its combination of a quinoline core with both chloro and hydroxy substituents, and the presence of a piperazine ring linked to a pyridine moiety. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

7-chloro-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21ClN4O2/c22-15-4-5-17-19(13-15)24-14-18(20(17)27)21(28)26-11-9-25(10-12-26)8-6-16-3-1-2-7-23-16/h1-5,7,13-14H,6,8-12H2,(H,24,27)

InChI Key

FNFNDVUXRTYAKX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl

Origin of Product

United States

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